5-bromo-1-(4-méthylphényl)-1H-pyrazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

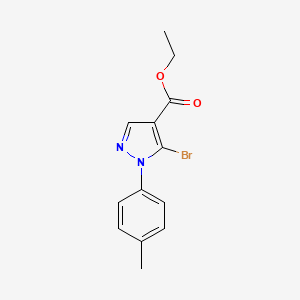

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom at the 5-position, a 4-methylphenyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate serves as a valuable building block in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Agents : The compound has shown potential in developing drugs targeting inflammation. Studies indicate that similar compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Anticancer Activity : Research has demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. It induces apoptosis through modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapies .

- Antimicrobial Properties : The compound has been explored for its ability to enhance the efficacy of existing antibiotics against resistant strains, indicating its role as an antibiotic adjuvant .

Material Science Applications

In material science, ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is utilized due to its ability to form stable complexes with metal ions. This property can be leveraged for:

- Targeted Drug Delivery Systems : The pyrazole scaffold's capacity to chelate metal ions allows for the development of systems that improve drug delivery to diseased tissues, enhancing therapeutic efficacy while minimizing side effects.

Synthetic Routes

The synthesis of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves:

- Formation of the Pyrazole Ring : Ethyl acetoacetate reacts with phenylhydrazine under reflux conditions.

- Bromination : The resulting pyrazole derivative is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Industrial Production

In industrial settings, optimized synthetic routes are employed, often utilizing continuous flow reactors to enhance efficiency and yield while ensuring product purity through methods like recrystallization or chromatography .

The biological activity of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate encompasses several key areas:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antitumor | Induces apoptosis | |

| Antimicrobial | Enhances antibiotic efficacy |

Anti-inflammatory Activity

A study demonstrated that derivatives similar to ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate showed significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antitumor Effects

Research indicates that pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. This compound was found to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Antimicrobial Properties

The compound has shown potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains, thus broadening its application scope in infectious disease management .

Mécanisme D'action

Target of Action

Ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate is a complex organic compoundSimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It can be inferred from related compounds that it may involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways could potentially include those involved in antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

Similar compounds have been found to demonstrate solubility in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and other effects .

Action Environment

The synthesis of similar compounds has been found to be influenced by the presence of catalysts and the nature of the solvent .

Analyse Biochimique

Biochemical Properties

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli.

Cellular Effects

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has been shown to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By affecting the phosphorylation status of key proteins in the MAPK pathway, ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can alter cellular responses to growth factors and other external signals. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and stress responses.

Molecular Mechanism

The molecular mechanism of action of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate involves several key interactions with biomolecules. One of the primary mechanisms is the binding of this compound to the active site of enzymes, leading to either inhibition or activation of enzymatic activity . For example, the interaction with cytochrome P450 can result in the formation of a stable enzyme-substrate complex, thereby preventing the metabolism of other substrates. Additionally, ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can interact with DNA-binding proteins, influencing gene expression by modulating the binding of transcription factors to promoter regions . This compound may also affect the post-translational modification of proteins, such as phosphorylation and ubiquitination, thereby altering their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of degradation products . Long-term exposure to ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has been shown to affect cellular function, with potential impacts on cell viability, proliferation, and differentiation. In vitro studies have demonstrated that prolonged treatment with this compound can lead to changes in gene expression and metabolic activity, highlighting the importance of considering temporal effects in experimental design.

Dosage Effects in Animal Models

The effects of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and may be associated with the accumulation of the compound or its metabolites in specific tissues. Threshold effects have been observed in studies where a certain dosage level must be reached before significant biological effects are observed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl 2-bromoacetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Comparaison Avec Des Composés Similaires

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Ethyl 5-bromo-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a 4-methoxyphenyl group instead of a 4-methylphenyl group.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in substituents.

Activité Biologique

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features that confer significant biological activity. This article explores its biochemical properties, cellular effects, and potential applications in medicinal chemistry and other fields.

Overview of the Compound

- Chemical Structure : Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is defined by the presence of a bromine atom at the 5-position, a 4-methylphenyl group at the 1-position, and an ethyl ester at the 4-position of the pyrazole ring.

- Molecular Formula : C13H13BrN2O2

- Molecular Weight : 305.15 g/mol

- CAS Number : 959578-19-9

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate exhibits various biochemical activities primarily through interactions with enzymes and cellular pathways:

- Enzyme Interactions : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics. The interaction can lead to either inhibition or activation depending on the specific isoform involved.

- Cellular Signaling : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing processes like cell proliferation, differentiation, and apoptosis .

Biological Activities

The compound has demonstrated a range of biological activities:

- Anti-inflammatory Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, certain analogs have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

- Antimicrobial Properties : Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate and its derivatives have been tested against various microbial strains, showing promising results in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. These compounds were evaluated for their ability to reduce inflammation in animal models, demonstrating comparable efficacy to established anti-inflammatory agents like dexamethasone .

Case Study: Antimicrobial Testing

In vitro tests against various microbial strains revealed that compounds similar to ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate exhibited significant antimicrobial activity. For example, one derivative showed over 90% inhibition against Mycobacterium tuberculosis at low concentrations .

Applications in Medicinal Chemistry

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate serves as a valuable building block in drug development:

- Pharmaceutical Development : The compound is being explored for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate key biological pathways .

- Research Tool : It is utilized as a probe in biochemical assays aimed at studying enzyme activity and protein interactions, providing insights into metabolic processes.

Propriétés

IUPAC Name |

ethyl 5-bromo-1-(4-methylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWHZUAFUZATJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377228 | |

| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-19-9 | |

| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.